2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol
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Overview
Description
2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is an organic compound with the molecular formula C7H16O2S2. This compound is characterized by the presence of two ethan-1-ol groups attached to a propane-2,2-diylbis(sulfanediyl) core. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) typically involves the reaction of 1,3-dihalopropane (such as 1,3-dibromopropane) with thiourea to form a thiourea intermediate. This intermediate is then hydrolyzed to yield the desired compound. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or water .
Industrial Production Methods
In industrial settings, the production of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halides, esters
Scientific Research Applications
2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanediyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the ethan-1-ol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diacetic acid
- 3,3’-(propane-2,2-diylbis(sulfanediyl))dipropionic acid
Uniqueness
Compared to its analogs, 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is unique due to the presence of ethan-1-ol groups, which provide additional sites for chemical modification and interaction. This makes it particularly versatile in synthetic applications and enhances its utility in various research and industrial contexts .
Properties
Molecular Formula |
C7H16O2S2 |
---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)propan-2-ylsulfanyl]ethanol |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3 |
InChI Key |
INYSWWGLFCGPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(SCCO)SCCO |
Origin of Product |
United States |
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